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Compound of Interest

Compound Name: N-tritylethanamine

Cat. No.: B8611231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-tritylethanamine is a primary amine containing a bulky trityl (triphenylmethyl) protecting

group. Understanding its spectral characteristics is crucial for researchers in organic synthesis

and drug development for reaction monitoring, quality control, and structural confirmation. This

technical guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, Infrared

(IR), and Mass Spectrometry (MS) data for N-tritylethanamine. While a complete set of

publicly available experimental spectra is not readily accessible, this guide presents predicted

data based on established principles of spectroscopy and data from analogous compounds.

This information serves as a valuable reference for the characterization of N-tritylethanamine
and related compounds.

Chemical Structure and Properties
IUPAC Name: N-(Triphenylmethyl)ethanamine

Synonyms: N-Tritylethanamine, Ethyl(triphenylmethyl)amine

CAS Number: 7370-34-5

Molecular Formula: C₂₁H₂₁N

Molecular Weight: 287.40 g/mol
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Caption: Molecular structure of N-tritylethanamine.

Predicted Spectral Data
The following tables summarize the predicted spectral data for N-tritylethanamine. These

predictions are based on the analysis of its chemical structure and comparison with spectral

data of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-tritylethanamine

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.50 Multiplet 15H
Aromatic protons

(C₆H₅)₃

~ 2.40 Quartet 2H
Methylene protons (-

CH₂-)

~ 1.10 Triplet 3H Methyl protons (-CH₃)

~ 1.50 Singlet (broad) 1H Amine proton (-NH-)

Interpretation: The aromatic region is expected to show a complex multiplet due to the

overlapping signals of the 15 protons on the three phenyl rings. The ethyl group should

present a classic quartet-triplet pattern. The methylene protons are adjacent to a methyl

group (3 protons), resulting in a quartet (n+1=4). The methyl protons are adjacent to a

methylene group (2 protons), resulting in a triplet (n+1=3). The amine proton signal is often

broad and may not show clear coupling. Its chemical shift can vary with solvent and

concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for N-tritylethanamine
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Chemical Shift (δ, ppm) Assignment

~ 145
Quaternary aromatic carbons (ipso-C of phenyl

rings)

~ 128 - 130 Aromatic CH carbons

~ 70 Quaternary carbon of the trityl group (C-(Ph)₃)

~ 45 Methylene carbon (-CH₂-)

~ 15 Methyl carbon (-CH₃)

Interpretation: The ¹³C NMR spectrum is expected to be simpler than the ¹H NMR. Due to

symmetry, the phenyl carbons may show fewer signals than the total number of carbons. The

most downfield signals will be from the aromatic carbons. The quaternary carbon of the trityl

group, bonded to three phenyl groups and the nitrogen, will be significantly deshielded. The

aliphatic carbons of the ethyl group will appear at the most upfield positions.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-tritylethanamine

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3400 Medium, sharp N-H stretch (primary amine)

~ 3020 - 3080 Medium Aromatic C-H stretch

~ 2850 - 2960 Medium Aliphatic C-H stretch

~ 1600, 1490, 1450 Medium to strong Aromatic C=C stretching

~ 1030 - 1250 Medium C-N stretch

~ 690 - 770 Strong
Aromatic C-H out-of-plane

bending

Interpretation: The IR spectrum should clearly indicate the presence of the N-H bond of the

primary amine with a characteristic peak in the 3300-3400 cm⁻¹ region. The aromatic rings

will be evidenced by C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-
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1600 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) will be indicative

of the monosubstituted benzene rings. Aliphatic C-H stretching from the ethyl group will

appear below 3000 cm⁻¹.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for N-tritylethanamine

m/z Ion

287 [M]⁺ (Molecular ion)

243 [C(C₆H₅)₃]⁺ (Trityl cation - often the base peak)

167 [C₁₃H₉]⁺ (Fluorenyl cation)

44 [CH₃CH=NH₂]⁺

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 287. The

most prominent peak (base peak) is likely to be the highly stable trityl cation at m/z 243,

formed by the cleavage of the C-N bond. Further fragmentation of the trityl cation can lead to

the fluorenyl cation at m/z 167. A fragment corresponding to the ethylamine portion may be

observed at m/z 44.

N-Tritylethanamine
(m/z = 287)

Trityl Cation
(m/z = 243)- •CH₂CH₂NH₂

Ethylamine Radical

Fluorenyl Cation
(m/z = 167)

- C₆H₆

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols
Detailed experimental protocols for acquiring high-quality spectral data are essential for

accurate compound characterization. While specific instrument parameters will vary, the
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following provides a general methodology for each technique.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-tritylethanamine in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an

internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency

of 75-125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each

unique carbon. A larger number of scans and a longer relaxation delay are usually required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is

placed directly on the ATR crystal.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted

from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or after separation by

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for generating fragments and

providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization
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technique that is more likely to show the molecular ion peak.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation

Spectroscopic Analysis

Data Interpretation

N-Tritylethanamine

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or use ATR

Inject into
GC/LC or Direct Infusion

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum
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Caption: General experimental workflow for spectral analysis.

Conclusion
This guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data

for N-tritylethanamine. By understanding the expected chemical shifts, vibrational

frequencies, and fragmentation patterns, researchers can more confidently identify and

characterize this compound in their work. The provided experimental methodologies offer a

starting point for obtaining high-quality spectral data. It is important to note that the presented

data is predictive and should be confirmed with experimental results whenever possible.
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To cite this document: BenchChem. [N-Tritylethanamine: A Technical Guide to Spectral Data
Interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8611231#n-tritylethanamine-spectral-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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